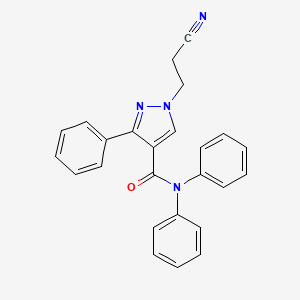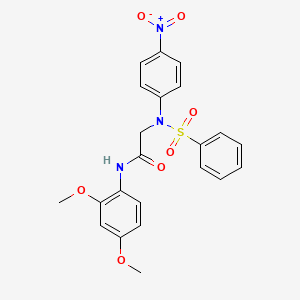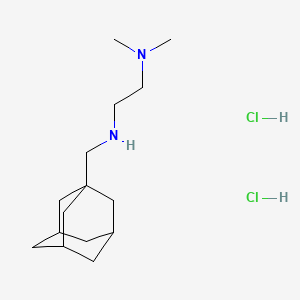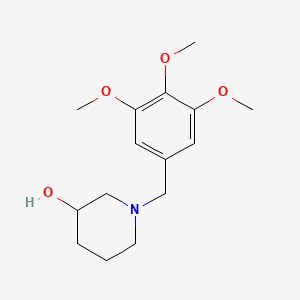
1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide, also known as CTAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CTAP belongs to the family of pyrazole carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
作用机制
1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The kappa opioid receptor is involved in pain perception, stress response, and drug addiction. 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide binds to the kappa opioid receptor and blocks its activation by endogenous opioids, such as dynorphins. This results in a reduction in pain perception, stress response, and drug addiction.
Biochemical and Physiological Effects
1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the research field. In neuroscience, 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has been shown to reduce stress-induced reinstatement of drug seeking behavior in rats. In cancer research, 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. In drug addiction research, 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, by blocking the activation of the kappa opioid receptor.
实验室实验的优点和局限性
1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has several advantages and limitations for laboratory experiments. One advantage is its selectivity for the kappa opioid receptor, which allows for the study of the specific effects of this receptor. Another advantage is its potential therapeutic applications in various research fields. However, a limitation of 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide is its low solubility in water, which can make it difficult to administer in laboratory experiments. Additionally, 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has not been extensively studied in humans, which limits its potential clinical applications.
未来方向
There are several future directions for the study of 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide. One direction is the investigation of its potential therapeutic applications in various research fields, such as neuroscience, cancer research, and drug addiction. Another direction is the development of more soluble analogs of 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide for easier administration in laboratory experiments. Additionally, the study of 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide in humans could provide valuable insights into its potential clinical applications.
合成方法
The synthesis of 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide involves a multi-step process that includes the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form 1,3-diphenyl-1H-pyrazole-4-carbonyl chloride. This intermediate is then reacted with 2-aminoethylacrylonitrile in the presence of triethylamine to form 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide.
科学研究应用
1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic applications in various scientific research fields, including neuroscience, cancer research, and drug addiction. In neuroscience, 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has been shown to act as a selective antagonist of the kappa opioid receptor, which is involved in pain perception, stress response, and drug addiction. In cancer research, 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has been studied for its potential to inhibit the growth of cancer cells by inducing apoptosis. In drug addiction research, 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine.
属性
IUPAC Name |
1-(2-cyanoethyl)-N,N,3-triphenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O/c26-17-10-18-28-19-23(24(27-28)20-11-4-1-5-12-20)25(30)29(21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,19H,10,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPCLHMYUMIBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5219890.png)



![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(3-quinolinylmethyl)acetamide](/img/structure/B5219929.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219943.png)
![1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5219950.png)

![ethyl 2-[(2-chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5219964.png)
![1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5219982.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-(3-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5219990.png)
![1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5219997.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220005.png)
![4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B5220007.png)